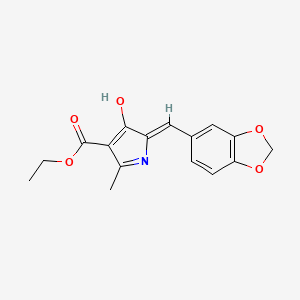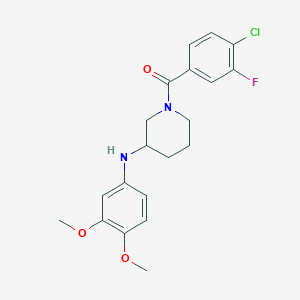![molecular formula C16H17F3N2 B6135899 N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as Lasmiditan, is a novel drug that is being developed for the treatment of acute migraine attacks. It belongs to a class of drugs called "serotonin receptor agonists" and is specifically designed to target the 5-HT1F receptor subtype.
Mécanisme D'action
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine works by activating the 5-HT1F receptor subtype, which is found in high concentrations in the trigeminal nerve, a key player in the development of migraines. By activating this receptor, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine inhibits the release of pro-inflammatory neuropeptides, thereby reducing pain and other symptoms associated with migraines.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been shown to have a number of biochemical and physiological effects, including the ability to reduce the release of pro-inflammatory neuropeptides, increase blood flow to the brain, and decrease the activity of pain-sensing neurons. These effects are thought to be responsible for its ability to relieve migraine pain and associated symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its specificity for the 5-HT1F receptor subtype, which reduces the risk of side effects associated with non-specific activation of other serotonin receptors. However, one limitation of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its relatively short half-life, which may limit its effectiveness in treating migraines that last longer than a few hours.
Orientations Futures
There are several potential future directions for research on N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, including:
1. Further investigation of its mechanism of action and the role of the 5-HT1F receptor subtype in the development of migraines.
2. Development of more potent and longer-lasting analogs of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine.
3. Investigation of its potential use in the treatment of other neurological disorders, such as cluster headaches and trigeminal neuralgia.
4. Exploration of its potential use in combination with other drugs for the treatment of migraines.
5. Investigation of its safety and efficacy in special populations, such as pregnant women and children.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a promising new drug for the treatment of acute migraines, with a specific mechanism of action and a favorable safety profile. While further research is needed to fully understand its potential benefits and limitations, it represents a significant step forward in the treatment of this debilitating condition.
Méthodes De Synthèse
The synthesis of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with 4-pyridinemethanol to yield the corresponding imine. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 2-bromopropane to form the final product.
Applications De Recherche Scientifique
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been the subject of extensive scientific research, with numerous studies conducted to investigate its efficacy and safety in the treatment of migraines. These studies have shown that N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is effective in relieving migraine pain and associated symptoms, such as nausea and sensitivity to light and sound.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-12(21-11-13-5-7-20-8-6-13)9-14-3-2-4-15(10-14)16(17,18)19/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLLFAMNYONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B6135817.png)
![1-(4-methoxyphenyl)-4-[4-(pentyloxy)benzoyl]piperazine](/img/structure/B6135831.png)
![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)